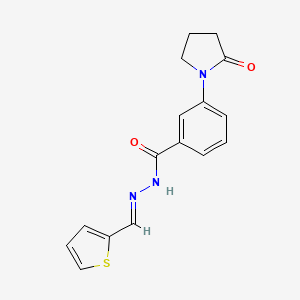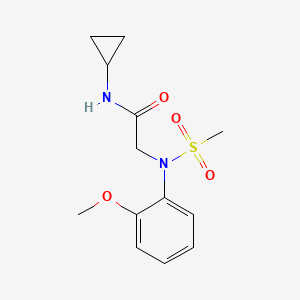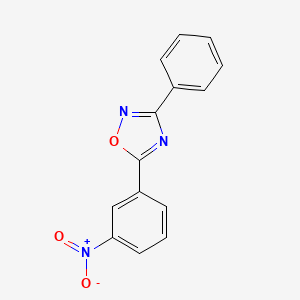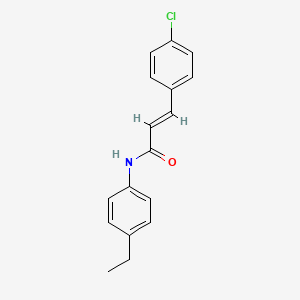![molecular formula C19H21N3O5S B5505492 N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical belongs to a class of compounds with potential relevance in various fields of chemistry and pharmacology due to its complex structure and functional groups. The compound features a quinoxaline derivative, which is a heterocyclic compound, and includes a methanesulfonamide functional group, suggesting a range of chemical and biological activities.
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves the use of protective groups like methanesulfonyl for phenolic hydroxyl groups, facilitating Friedel–Crafts reactions to yield high-purity products. For instance, efficient syntheses of quinoline derivatives have been reported using the methanesulfonyl group as a protective group, enabling simpler synthetic routes in high yield through novel compound formations (Mizuno et al., 2006).
Molecular Structure Analysis
Structural characterization of similar compounds is typically achieved using techniques like 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to belong to the triclinic crystal system, providing insights into the arrangement and interactions within the molecule (Li et al., 2006).
Chemical Reactions and Properties
Compounds with a methanesulfonamide group exhibit a range of chemical reactions, including the ability to undergo electrophilic alkylation and nucleophilic allylation, demonstrating their reactivity and potential for further chemical modifications (Sato et al., 1987).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of compounds bearing methanesulfonyl groups and related structures have been a subject of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of metabolites of complex quinoline derivatives using methanesulfonyl as a protective group demonstrates the versatility of sulfonamide groups in facilitating chemical transformations and achieving high yields in synthetic chemistry (Mizuno et al., 2006). Similarly, the preparation of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes showcases the application of methanesulfonyl and related structures in the synthesis of dyes and pigments, indicating their importance in developing materials with specific optical properties (Sarma & Baruah, 2004).
Chemical Reactions and Mechanisms
- Research into the selective hydrolysis of methanesulfonate esters reveals the nuanced chemical behavior of these groups under varying conditions, which is critical for understanding the reactivity and potential applications of complex sulfonamides in pharmaceutical synthesis and drug development (Chan, Cox, & Sinclair, 2008). The study of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands further illustrates the role of sulfonamide groups in the formation of supramolecular structures, potentially relevant for materials science and nanotechnology applications (Shankar et al., 2011).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13(22(28(3,25)26)14-8-10-15(27-2)11-9-14)19(24)21-12-18(23)20-16-6-4-5-7-17(16)21/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRMETASPPSYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)


![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)